![molecular formula C17H16N2O3 B2979245 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide CAS No. 1105217-41-1](/img/structure/B2979245.png)
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing furan and isoxazole moieties, similar to 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, are of interest in synthetic chemistry for their structural and functional properties. The synthesis of such compounds involves various chemical reactions that allow for the study of their crystal structure, molecular interactions, and potential for forming hydrogen bonds, which are crucial for their biological activity and material properties. For instance, the synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide and its structural characterization through H-1-NMR, C-13-NMR, and X-ray diffraction highlight the complex interactions that can occur within such molecules (霍静倩 et al., 2016).
Biological Activity
The incorporation of furan and isoxazole rings into compounds has been explored for their biological activities, including antimicrobial, anticonvulsant, and antiprotozoal effects. This is particularly relevant for the design of new therapeutic agents. For example, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown promising anticonvulsant activities, suggesting the potential therapeutic applications of these compounds in treating seizures (H. Kohn et al., 1993).
Antioxidant Activity
Research on compounds with similar structural motifs to 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide includes the evaluation of their antioxidant activities. These studies are crucial for understanding how such compounds can scavenge free radicals and potentially offer protective effects against oxidative stress-related diseases. The study of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, for instance, delves into the effect of hydrogen bonding on self-assembly processes and their antioxidant activities, highlighting the multifaceted applications of these compounds in both materials science and biomedical research (K. Chkirate et al., 2019).
Mechanism of Action
Furan Derivatives
Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Derivatives of furan have been found to possess various biological activities, including antibacterial, antifungal, and anticancer activities .
Oxadiazole Derivatives
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antitumor, and antiviral activities .
Acetamide Derivatives
Acetamide is an organic compound that is the amide of acetic acid. Its derivatives have been associated with a variety of biological activities, including analgesic and anti-inflammatory effects .
properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(13-6-3-2-4-7-13)18-17(20)11-14-10-16(22-19-14)15-8-5-9-21-15/h2-10,12H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFGDVUGNVMWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide |
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